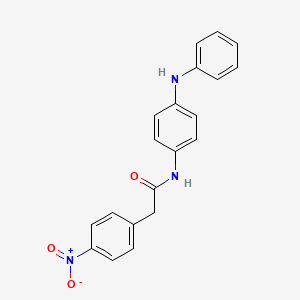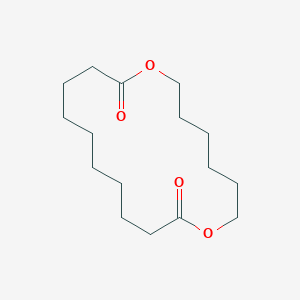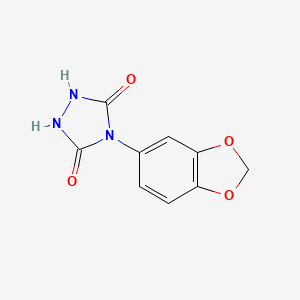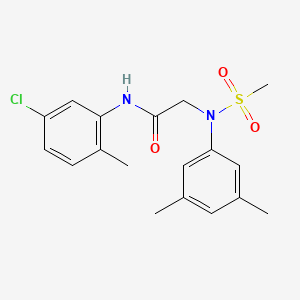
N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide
説明
N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide, commonly known as ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANA is a white crystalline solid with a molecular formula of C16H13N3O3 and a molecular weight of 295.29 g/mol.
作用機序
The mechanism of action of ANA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ANA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. ANA has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation.
Biochemical and Physiological Effects
ANA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. ANA has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). ANA has also been shown to inhibit the growth of cancer cells in vitro, potentially through the induction of apoptosis.
実験室実験の利点と制限
ANA has several advantages for use in lab experiments, including its low toxicity and high solubility in organic solvents. However, ANA has some limitations, including its relatively low yield in the synthesis process and its limited stability in aqueous solutions.
将来の方向性
There are several future directions for the study of ANA, including the development of new synthetic routes with higher yields and the investigation of its potential use as a herbicide. Additionally, further research is needed to fully understand the mechanism of action of ANA and its potential applications in medicine and material science.
科学的研究の応用
ANA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ANA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. ANA has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, ANA has been studied for its potential use as a herbicide. ANA has been shown to inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
In material science, ANA has been studied for its potential use as a building block for the synthesis of new materials. ANA has been shown to have unique optical and electronic properties, making it a potential candidate for the development of new materials for use in electronics and photonics.
特性
IUPAC Name |
N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(14-15-6-12-19(13-7-15)23(25)26)22-18-10-8-17(9-11-18)21-16-4-2-1-3-5-16/h1-13,21H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCHUOXTWNURMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)


![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)

![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)
![4,4'-[(3,4-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4940187.png)
![2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4940195.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4940202.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4940212.png)